molecular formula C6H6O6 B145839 Tetrahydro-5-oxofuran-2,3-dicarboxylic acid CAS No. 4702-32-3

Tetrahydro-5-oxofuran-2,3-dicarboxylic acid

Cat. No. B145839
CAS RN: 4702-32-3
M. Wt: 174.11 g/mol
InChI Key: UKZDIMBDWHZXOK-UHFFFAOYSA-N
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Description

Tetrahydro-5-oxofuran-2,3-dicarboxylic acid is a compound that is structurally related to furan derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties. For instance, the first paper discusses 5-(Tetradecyloxy)-2-furancarboxylic acid, a compound that has been found to lower blood lipids and inhibit fatty acid synthesis, indicating potential therapeutic applications .

Synthesis Analysis

The synthesis of related furan derivatives can be complex, involving multiple steps and specific conditions. The second paper outlines an efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol and proceeding through a six-step sequence. This includes a key transformation involving base-catalyzed methanolysis-rearrangement and further manipulations to yield the title compounds .

Molecular Structure Analysis

The molecular structure of tetrahydro-5-oxofuran-2,3-dicarboxylic acid would likely involve a tetrahydrofuran ring with carboxylic acid groups at the 2 and 3 positions and an oxo group at the 5 position. The synthesis paper provides a glimpse into the complexity of related structures and the importance of stereochemistry in the synthesis of such compounds .

Chemical Reactions Analysis

The third paper does not directly relate to tetrahydro-5-oxofuran-2,3-dicarboxylic acid but discusses the synthesis of benzofurans, which are structurally related to furans. It describes a Lewis acid-catalyzed synthesis involving acrolein dimer and 1,3-dicarbonyl compounds, with N-bromosuccinimide as an oxidizing agent. This indicates that similar catalytic and oxidative conditions might be relevant for reactions involving tetrahydro-5-oxofuran-2,3-dicarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-5-oxofuran-2,3-dicarboxylic acid can be inferred to some extent from related compounds. The first paper suggests that the related compound has hypolipidemic properties and is effective in rats and monkeys, which could imply that tetrahydro-5-oxofuran-2,3-dicarboxylic acid might also exhibit biological activity . The synthesis and molecular structure of related compounds, as discussed in the second paper, suggest that the physical properties such as solubility and melting point could be influenced by the presence of the carboxylic acid groups and the overall stereochemistry .

Scientific Research Applications

Synthesis and Material Science Applications

Tetrahydro-5-oxofuran-2,3-dicarboxylic acid derivatives are integral to the synthesis and characterization of various organic compounds and polymers. For instance, derivatives of tetrahydrofuran dicarboxylic acids have been used to synthesize new thermally stable polymers, showcasing applications in material science. These polymers exhibit high thermal stability and glass-transition temperatures, indicating their potential use in high-performance materials (Banihashemi & Toiserkani, 2004; Banihashemi & Atabaki, 2002).

Organic Chemistry and Catalysis

In organic chemistry, compounds derived from tetrahydrofuran dicarboxylic acids are involved in catalytic processes and the construction of complex molecules. Research shows the catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, illustrating the utility of these derivatives in synthesizing drug molecules and exploring reaction mechanisms (Huang et al., 2019).

Pharmacological Research

Though explicitly avoiding discussion on drug dosage and side effects, it's notable that tetrahydrofuran derivatives have shown inhibitory activities against enzymes like acetylcholinesterase, indicating their potential for therapeutic applications. This highlights the broader relevance of tetrahydro-5-oxofuran-2,3-dicarboxylic acid derivatives in drug discovery and biochemical research (Luo et al., 2005).

Molecular Structure and Interaction Studies

Studies on molecular structures, such as the supramolecular interaction of 1-benzofuran-2,3-dicarboxylic acid derivatives, contribute significantly to understanding the chemical behavior and applications of these compounds. These investigations provide insight into how these molecules interact with metals and other organic compounds, forming complexes that are crucial for further applications in material science and catalysis (Koner & Goldberg, 2009).

properties

IUPAC Name

5-oxooxolane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-3-1-2(5(8)9)4(12-3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZDIMBDWHZXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901062
Record name Isocitric acid lactone
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Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-5-oxofuran-2,3-dicarboxylic acid

CAS RN

4702-32-3, 91284-03-6, 27584-86-7
Record name Isocitric acid lactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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